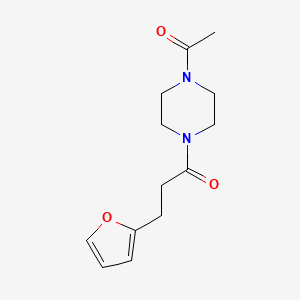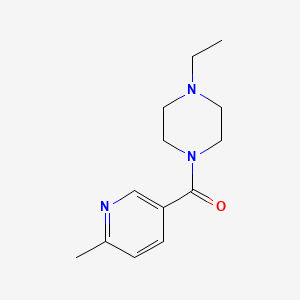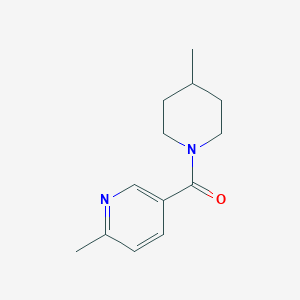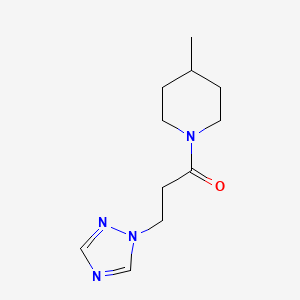
1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one, also known as TFP or TFP-nitrile, is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development. TFP is a heterocyclic organic compound that contains a piperazine ring and a furan ring.
Wirkmechanismus
The exact mechanism of action of 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one is not fully understood. However, it has been proposed that 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one may act as an inhibitor of various enzymes involved in the regulation of neurotransmitters such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. By inhibiting these enzymes, 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one may increase the levels of neurotransmitters such as acetylcholine and serotonin, which are important for cognitive function and mood regulation.
Biochemical and Physiological Effects:
1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one has been reported to have various biochemical and physiological effects. It has been reported to have inhibitory effects on various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one has also been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one has also been reported to have antidepressant effects in animal models of depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one in lab experiments is that it is a relatively simple compound to synthesize. 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one is also relatively stable and can be stored for extended periods of time without degradation. However, one limitation of using 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one in lab experiments is that its exact mechanism of action is not fully understood. Further research is needed to fully elucidate the biochemical and physiological effects of 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one. One direction is to further elucidate the mechanism of action of 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one. This could involve studying the effects of 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one on various enzymes and neurotransmitters in vitro and in vivo. Another direction is to study the potential therapeutic applications of 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and depression. This could involve conducting preclinical and clinical trials to evaluate the safety and efficacy of 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one in humans. Additionally, further research could be conducted to develop more efficient and cost-effective methods for synthesizing 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one.
Synthesemethoden
The synthesis of 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one involves the reaction of 2-furoic acid with acetic anhydride and piperazine in the presence of a catalyst. The reaction yields 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one as a white crystalline solid with a melting point of 92-94°C. The purity of 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one has been studied for its potential applications in drug discovery and development. It has been reported to have inhibitory effects on various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters such as acetylcholine and serotonin, which are important for cognitive function and mood regulation.
1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and depression. It has been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one has also been reported to have antidepressant effects in animal models of depression.
Eigenschaften
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-11(16)14-6-8-15(9-7-14)13(17)5-4-12-3-2-10-18-12/h2-3,10H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIRWWHZOMGCMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]morpholine](/img/structure/B7506557.png)
![3-[(3-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7506567.png)
![1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7506574.png)





![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-3-ol](/img/structure/B7506601.png)


![3-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7506623.png)